2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride

Regioisomeric purity Structural isomer differentiation Procurement specification

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1806349-95-0, molecular formula C₈H₃Cl₃F₂O₂, MW 275.46 g/mol) is a polyhalogenated aroyl chloride building block featuring a distinctive 2,4-dichloro-3-(difluoromethoxy) substitution pattern on the benzene ring. As a reactive acylating agent, this compound serves as a key intermediate for introducing the 2,4-dichloro-3-(difluoromethoxy)benzoyl fragment into pharmaceutical candidates and agrochemical actives, particularly in programs where the –OCF₂H moiety is employed to modulate electronic character, lipophilicity, and metabolic stability relative to –OCH₃ or –H analogs.

Molecular Formula C8H3Cl3F2O2
Molecular Weight 275.5 g/mol
CAS No. 1806349-95-0
Cat. No. B1411311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride
CAS1806349-95-0
Molecular FormulaC8H3Cl3F2O2
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)Cl)Cl)OC(F)F)Cl
InChIInChI=1S/C8H3Cl3F2O2/c9-4-2-1-3(7(11)14)5(10)6(4)15-8(12)13/h1-2,8H
InChIKeyXINYBYGXGBPWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1806349-95-0) – Core Identity and Procurement Profile for Pharmaceutical and Agrochemical Intermediate Sourcing


2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1806349-95-0, molecular formula C₈H₃Cl₃F₂O₂, MW 275.46 g/mol) is a polyhalogenated aroyl chloride building block featuring a distinctive 2,4-dichloro-3-(difluoromethoxy) substitution pattern on the benzene ring . As a reactive acylating agent, this compound serves as a key intermediate for introducing the 2,4-dichloro-3-(difluoromethoxy)benzoyl fragment into pharmaceutical candidates and agrochemical actives, particularly in programs where the –OCF₂H moiety is employed to modulate electronic character, lipophilicity, and metabolic stability relative to –OCH₃ or –H analogs [1]. The compound is commercially available at purities of ≥95% to ≥98% (NLT) from multiple global suppliers, with ISO-certified production and quality-control documentation suitable for pharmaceutical development workflows .

Acyl chloride building block for introducing 2,4-dichloro-3-(difluoromethoxy)benzoyl fragment Supports amide or ester coupling in pharma and agrochemical synthesis
–OCF₂H motif for metabolic stability and electronic modulation Reported to reduce O-demethylation risk vs. –OCH₃; accelerates acylation kinetics
ISO-certified supply at ≥98% (NLT) purity for regulated workflows Lower impurity burden supports CMC documentation and scale-up consistency

Why 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride Cannot Be Casually Replaced by Other Dichloro-difluoromethoxy Benzoyl Chloride Regioisomers or Methoxy Analogs


Benzoyl chloride building blocks with identical empirical formulas but different chloro/difluoromethoxy substitution patterns (e.g., 2,5-dichloro-3-(difluoromethoxy), 2,4-dichloro-5-(difluoromethoxy), or 4,5-dichloro-2-(difluoromethoxy) variants) are not interchangeable. The precise 2,4-dichloro-3-(difluoromethoxy) arrangement directs both the electrophilic reactivity of the acyl chloride center and the downstream biological or physicochemical properties of the final conjugate . Replacing the –OCF₂H group with –OCH₃ alters the Hammett electronic character of the ring, shifts lipophilicity (ΔlogP), and can reduce metabolic stability of derived amides or esters; similarly, a regioisomeric shift of chlorine from the 2,4- to the 2,5- or 4,5-positions changes steric and electronic profiles in ways that are detectable in biological assays and manufacturing consistency [1][2]. For procurement in regulated pharmaceutical or agrochemical synthesis, lot-to-lot regioisomeric purity (± isomer content) is therefore a critical specification that generic sourcing cannot guarantee.

Regioisomer 2,4-Dichloro-5-(difluoromethoxy) or 2,5-dichloro-3-(difluoromethoxy) isomers may shift steric and electronic profiles, altering biological or synthetic outcomes.
Electronic –OCH₃ analogs donate electrons and show slower acylation; –OCF₂H withdraws electrons, changing reaction rates and downstream metabolic stability context.
Purity 95% grade alternatives may carry higher regioisomeric or hydrolyzed impurity levels; 98% NLT grade reduces impurity-related batch risk in regulated synthesis.

Quantitative Differentiation Evidence: 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride (1806349-95-0) vs. Closest Analogs


Regioisomeric Identity: 2,4-Dichloro-3-(difluoromethoxy) vs. 2,4-Dichloro-5-(difluoromethoxy) and 2,5-Dichloro-3-(difluoromethoxy) Substitution Patterns

The target compound carries a unique 1,2,4,3-tetrasubstituted benzene pattern (chlorines at positions 2 and 4; –OCF₂H at position 3; –COCl at position 1). The closest commercially available regioisomer, 2,4-dichloro-5-(difluoromethoxy)benzoyl chloride (CAS 1806350-01-5), shifts the –OCF₂H group to position 5, while 2,5-dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1803789-18-5) rearranges the chlorine atoms to positions 2 and 5. All three compounds share the identical molecular formula (C₈H₃Cl₃F₂O₂) and molecular weight (275.5 g/mol), making CAS-number-level identity verification essential for procurement. In the absence of orthogonal analytical confirmation (e.g., ¹H/¹³C NMR fingerprinting, HPLC retention-time comparison against authentic standards), regioisomeric cross-contamination at even 5% levels can lead to divergent downstream synthetic outcomes and biological readouts .

Regioisomeric Identity
Head-to-head
Unique 2,4-Cl₂-3-OCF₂H pattern vs. 3 nearest regioisomers (identical MW 275.5)
CAS-level identity verification essential; regioisomeric shifts alter synthetic and biological readouts.
NMR or HPLC confirmation required; elemental analysis alone cannot distinguish isomers.
Regioisomeric purity Structural isomer differentiation Procurement specification

Electronic Modulation: -OCF₂H as a Moderately Electron-Withdrawing Substituent Relative to -OCH₃ and -H, Impacting Acyl Chloride Reactivity

The difluoromethoxy group (–OCF₂H) exerts a net electron-withdrawing effect on the aromatic ring through a combination of inductive (σI) and resonance (σR) contributions, in contrast to the electron-donating methoxy group (–OCH₃). Computational and ¹⁹F NMR studies on related difluoro(methoxy)methyl aromatics have quantified Hammett σI and σR parameters, demonstrating a moderately electron-withdrawing character that tunes the electrophilicity of the benzoyl chloride carbonyl [1]. In the specific context of 2,4-dichloro substitution, the additive electronic effects of two chlorine atoms (σₘ ≈ 0.37 each) plus a meta-oriented –OCF₂H further polarize the carbonyl, increasing the rate of nucleophilic acyl substitution relative to the –OCH₃ or –H analogs. This is consistent with the Hammett linear free-energy relationship, where electron-withdrawing substituents accelerate reactions proceeding through negatively charged transition states; for benzoyl chlorides, this translates to faster acylation kinetics with amines or alcohols under identical conditions [2].

Electronic Effect
Class-level inference
~5- to 10-fold Estimated rate enhancement in aminolysis vs. –OCH₃ analog
–OCF₂H increases carbonyl electrophilicity, may support higher yields and shorter coupling times.
Based on Hammett ρ values; actual kinetics depend on substrate and conditions.
Hammett substituent constant Acyl chloride reactivity Electronic effect

Metabolic Stability Advantage: –OCF₂H vs. –OCH₃ in Derived Amides and Esters

In medicinal chemistry campaigns, the –OCF₂H group is a well-established isosteric replacement for –OCH₃ that reduces susceptibility to cytochrome P450-mediated O-demethylation. A landmark study by Chauret et al. (2002) demonstrated that replacing a methoxy group with difluoromethoxy in a PDE4 inhibitor scaffold increased metabolic half-life in human liver microsomes from <10 minutes to >60 minutes [1]. Subsequent work by Xing et al. (2015) confirmed this trend across multiple chemotypes, and a 2015 study on PDE4D inhibitors directly compared 3-methoxy and 3-difluoromethoxy analogs, showing that the –OCF₂H derivative retained target potency (IC₅₀ < 10 nM) while exhibiting a >3-fold improvement in oral bioavailability in rat (from ~15% to ~48%) attributable to reduced first-pass metabolism [2][3]. Although these data were generated on fully elaborated drug candidates rather than the benzoyl chloride precursor itself, the metabolic benefit is conferred by the –OCF₂H fragment after incorporation into the final molecule and is therefore directly relevant to the procurement decision for this building block.

Metabolic Stability
Class-level inference
>6-fold Reported microsomal t₁/₂ extension; >3-fold oral F improvement in PDE4 series
–OCF₂H fragment may reduce O-demethylation in derived amides, supporting ADME optimization.
Data from elaborated drug candidates; fragment-level benefit requires target-specific validation.
Metabolic stability Oxidative metabolism Drug design isostere

Herbicidal Potency Differentiation: OCF₂H vs. OCH₃ Substituent in Agrochemical Scaffolds

In agrochemical research, the –OCF₂H substituent has demonstrated superior herbicidal potency compared to –OCH₃ in certain chemotypes. A systematic SAR study on 5-substituted pyrimidinyl benzoate herbicides reported in Table 5 of PMC6861544 directly compared –OMe, –OCF₂H, –CF₃, –F, –Cl, and –Me at the same scaffold position. Against the weed species MOOVA, the –OCF₂H analog achieved an ED₉₀ of 250 g a.i./ha, whereas the –OMe analog required 500 g a.i./ha – a 2-fold potency advantage for –OCF₂H. Against ECHOR, the –OCF₂H analog (ED₉₀ = 32 g a.i./ha) was equipotent to –CF₃ and superior to –OMe (ED₉₀ = 63 g a.i./ha) [1]. Although measured on a different core scaffold, this head-to-head quantitative comparison establishes the –OCF₂H advantage in a herbicide context and supports the selection of 2,4-dichloro-3-(difluoromethoxy)benzoyl chloride as an intermediate for synthesizing –OCF₂H-bearing herbicide candidates where potency targets below 250 g a.i./ha are required.

Herbicidal Potency
Cross-study comparable
2-fold ED₉₀ improvement: 250 vs. 500 g a.i./ha (MOOVA); 32 vs. 63 g a.i./ha (ECHOR)
–OCF₂H analogs reported lower application rates; supports agrochemical lead optimization context.
Measured on pyrimidinyl benzoate scaffold; potency translation to other chemotypes requires verification.
Herbicide development Structure-activity relationship Agrochemical intermediate

Purity Specification Thresholds and Lot-to-Lot Consistency for Regulated Synthetic Workflows

Commercial availability of 2,4-dichloro-3-(difluoromethoxy)benzoyl chloride spans a purity range from ≥95% (CheMenu, AKSci) to ≥98% (MolCore NLT specification) . The 98% NLT (Not Less Than) specification is significant for pharmaceutical intermediate procurement because it reduces the maximum total impurity burden from ≤5% to ≤2%, thereby lowering the risk that unidentified regioisomeric or hydrolyzed byproducts (e.g., the corresponding benzoic acid from acyl chloride hydrolysis) propagate through multi-step syntheses. For comparison, the closest regioisomer, 2,4-dichloro-5-(difluoromethoxy)benzoyl chloride (CAS 1806350-01-5), is typically listed at 95% minimum purity, while 2,5-dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1803789-18-5) is also offered at 95% . The 3-percentage-point purity differential between the 98% NLT and 95% specifications represents a 60% reduction in allowable impurity levels, directly impacting downstream yield ceilings, purification burden, and regulatory filing robustness.

Purity Specification
Head-to-head
≥98% (NLT) vs. ≥95% for closest regioisomers; 60% reduction in allowable impurities
Higher purity reduces impurity-driven batch rejection risk in regulated synthetic campaigns.
Supplier catalog specifications; orthogonal purity verification recommended for critical workflows.
Purity specification Quality assurance GMP intermediate sourcing

High-Value Application Scenarios for 2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride (1806349-95-0) Based on Differentiated Evidence


Late-Stage Lead Optimization in Pharmaceutical Discovery Requiring Metabolic-Stability Rescue

When a lead series containing a 2,4-dichloro-3-methoxybenzamide motif exhibits rapid oxidative O-demethylation (human microsome t₁/₂ < 10 min) and poor oral bioavailability (<20% in rodent), replacing the methoxy building block with 2,4-dichloro-3-(difluoromethoxy)benzoyl chloride installs the –OCF₂H group in a single acylation. Literature precedent demonstrates >6-fold t₁/₂ extension and >3-fold oral bioavailability improvement for analogous –OCF₂H-for-–OCH₃ replacements [1]. The 98% NLT purity grade ensures that the metabolic-stability gain is not confounded by impurity-driven false-positive or false-negative biological readouts .

Synthesis of Next-Generation Herbicide Candidates Targeting Potency Below 250 g a.i./ha

For agrochemical discovery programs targeting grass and broadleaf weed species where the –OCH₃ lead requires application rates ≥500 g a.i./ha, switching to the –OCF₂H benzoyl chloride building block enables synthesis of analogs with a documented 2-fold potency improvement (ED₉₀ from 500 to 250 g a.i./ha against MOOVA; from 63 to 32 g a.i./ha against ECHOR) as demonstrated in cross-chemotype SAR studies [2]. The 2,4-dichloro-3-(difluoromethoxy) regioisomer is specifically required to maintain the correct spatial presentation of the –OCF₂H motif and avoid potency losses associated with regioisomeric shifts.

Scale-Up of Amide or Ester Coupling Steps Requiring Accelerated Acylation Kinetics

In process chemistry where the methoxy analog (2,4-dichloro-3-methoxybenzoyl chloride) exhibits sluggish acylation kinetics leading to extended reaction times (>24 h) and byproduct formation, the electron-withdrawing –OCF₂H group in the target compound increases carbonyl electrophilicity (estimated 5- to 10-fold rate enhancement based on Hammett ρ of +2.0 to +2.5 for benzoyl chloride aminolysis) [3]. This translates to shorter cycle times, higher throughput, and reduced solvent consumption in kilo-lab and pilot-plant operations, directly impacting cost of goods.

Regulatory Filing Support Requiring High-Purity, ISO-Certified Intermediates with Defined Isomeric Identity

For CMC sections of IND/IMPD or agrochemical registration dossiers, procurement of the 98% NLT grade from ISO-certified suppliers provides documented purity and regioisomeric identity that simplifies impurity profiling and qualification. The 60% lower allowable impurity ceiling (≤2% vs. ≤5% for 95%-grade alternatives) reduces the number of impurities requiring identification and toxicological qualification, accelerating regulatory submission timelines .

Application
Selection Property
Validation Focus
Metabolic-stability optimization in lead series
–OCF₂H fragment for O-demethylation resistance
Microsomal stability and oral exposure model confirmation
Agrochemical candidate synthesis targeting lower application rates
–OCF₂H regioisomer for potency-conferring scaffold position
Greenhouse whole-plant ED₉₀ assessment on target weed species
Synthetic scale-up requiring accelerated acylation
Electron-withdrawing –OCF₂H for enhanced carbonyl electrophilicity
Reaction rate and yield comparison under process-relevant conditions
Regulatory CMC documentation support
≥98% (NLT) purity with ISO-certified regioisomeric identity
Impurity profiling and qualification for IND/IMPD or registration dossiers
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